2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple sulfanyl (thioether) linkages and ethylanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Ethylanilino Intermediate: This step involves the reaction of 2-ethyl aniline with an appropriate acylating agent to form the ethylanilino intermediate.
Thioether Linkage Formation: The intermediate is then reacted with a thiol compound under conditions that promote the formation of thioether linkages. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating nucleophilic substitution.
Final Coupling Reaction: The final step involves coupling the thioether-linked intermediate with an acetamide derivative. This reaction may be carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using peptide coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether groups in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and nitrating agents (for nitration).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a drug candidate. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile scaffold for drug design.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The thioether linkages and ethylanilino groups may impart unique pharmacological properties, such as enhanced binding affinity to specific receptors or enzymes.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find use as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkages could facilitate binding to sulfur-containing active sites, while the ethylanilino groups may enhance hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-((2-(2-Methylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-methylphenyl)acetamide
- 2-((6-((2-(2-Propylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-propylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((6-((2-(2-Ethylanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl)-N-(2-ethylphenyl)acetamide is unique due to the presence of ethyl groups on both the anilino and phenyl moieties. This structural feature may influence its chemical reactivity and biological activity, potentially offering advantages such as improved solubility or enhanced binding affinity to specific targets.
Properties
IUPAC Name |
2-[6-[2-(2-ethylanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2S2/c1-3-21-13-7-9-15-23(21)27-25(29)19-31-17-11-5-6-12-18-32-20-26(30)28-24-16-10-8-14-22(24)4-2/h7-10,13-16H,3-6,11-12,17-20H2,1-2H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLIUUIHHKUXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSCCCCCCSCC(=O)NC2=CC=CC=C2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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